An In-depth Technical Guide to 8-(4-methoxyphenyl)-8-oxooctanoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 8-(4-methoxyphenyl)-8-oxooctanoic Acid for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
8-(4-methoxyphenyl)-8-oxooctanoic acid, a substituted aromatic keto-acid, presents itself as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a lipophilic octanoic acid chain, a central ketone carbonyl group, and a methoxy-substituted phenyl ring, bestows upon it a desirable combination of properties. This guide provides a comprehensive overview of its chemical and physical characteristics, a plausible synthetic route, and detailed analytical methodologies, empowering researchers to harness its full potential in their scientific endeavors. The strategic placement of the methoxy group, a well-known modulator of pharmacokinetic and pharmacodynamic properties, makes this compound a particularly attractive scaffold for the development of novel therapeutic agents.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development. The following table summarizes the key physicochemical descriptors for 8-(4-methoxyphenyl)-8-oxooctanoic acid.
| Property | Value | Source |
| IUPAC Name | 8-(4-methoxyphenyl)-8-oxooctanoic acid | N/A |
| CAS Number | 22811-92-3 | |
| Molecular Formula | C₁₅H₂₀O₄ | |
| Molecular Weight | 264.32 g/mol | |
| Melting Point | Not experimentally determined; predicted to be a low-melting solid. | N/A |
| Boiling Point | Not experimentally determined. | N/A |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexane. Solubility in aqueous solutions is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. | N/A |
| Appearance | Predicted to be an off-white to pale yellow solid. | N/A |
Chemical Structure and Reactivity
The chemical behavior of 8-(4-methoxyphenyl)-8-oxooctanoic acid is dictated by the interplay of its three primary functional groups: the carboxylic acid, the ketone, and the methoxy-activated aromatic ring.
Caption: Chemical structure of 8-(4-methoxyphenyl)-8-oxooctanoic acid.
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. The ketone group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or converted to other functional groups. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions relative to itself. However, the existing acyl group is deactivating, directing further substitution to the meta position relative to the carbonyl.
Experimental Protocols: Synthesis and Characterization
Synthesis via Friedel-Crafts Acylation
The most logical and established method for the synthesis of 8-(4-methoxyphenyl)-8-oxooctanoic acid is through a Friedel-Crafts acylation of anisole with a derivative of suberic acid (octanedioic acid). This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.
Caption: Proposed synthetic workflow for 8-(4-methoxyphenyl)-8-oxooctanoic acid.
Step-by-Step Methodology:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.
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Addition of Anisole: Anisole (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred AlCl₃ suspension.
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Addition of Acylating Agent: Suberic anhydride (1.1 equivalents), dissolved in anhydrous DCM, is added dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure 8-(4-methoxyphenyl)-8-oxooctanoic acid.
Causality Behind Experimental Choices:
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Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water deactivates the Lewis acid catalyst (AlCl₃). Therefore, all glassware must be thoroughly dried, and anhydrous solvents and reagents must be used.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the C-O bond of the anhydride, facilitating the formation of the acylium ion electrophile necessary for the reaction.
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Controlled Addition at Low Temperature: The dropwise addition of reagents at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.
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Quenching with Acid: The addition of hydrochloric acid protonates the aluminate complex formed during the reaction, liberating the ketone product and facilitating its separation.
Analytical Characterization
Accurate characterization of the synthesized compound is crucial to confirm its identity and purity. The following spectroscopic techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the aliphatic protons of the octanoic acid chain. The aromatic protons should appear as two doublets in the range of δ 7.0-8.0 ppm, characteristic of a para-substituted benzene ring. The methoxy protons will be a sharp singlet around δ 3.8-3.9 ppm. The aliphatic protons will appear as a series of multiplets in the upfield region (δ 1.2-3.0 ppm).
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¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to look for include the carbonyl carbons of the ketone and carboxylic acid (δ 170-200 ppm), the aromatic carbons (δ 110-165 ppm), the methoxy carbon (around δ 55 ppm), and the aliphatic carbons (δ 20-40 ppm).
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1720 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid, and another strong peak around 1670-1690 cm⁻¹ will be due to the C=O stretch of the aryl ketone.
Mass Spectrometry (MS):
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 264.32.
Potential Applications in Drug Development and Research
The structural features of 8-(4-methoxyphenyl)-8-oxooctanoic acid make it a valuable precursor for the synthesis of a variety of biologically active molecules. The long aliphatic chain can be modified to tune lipophilicity and cell membrane permeability. The ketone and carboxylic acid functionalities serve as handles for further chemical transformations, allowing for the introduction of diverse pharmacophores. The 4-methoxyphenyl group is a common motif in many pharmaceuticals, often contributing to favorable interactions with biological targets.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of 8-(4-methoxyphenyl)-8-oxooctanoic acid. The detailed synthetic protocol and analytical methodologies described herein offer a practical framework for researchers and drug development professionals to synthesize, characterize, and utilize this versatile chemical building block. Further exploration of its reactivity and biological activity is warranted to fully unlock its potential in the development of novel therapeutics and functional materials.
References
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NextSDS. 8-(4-ETHOXYPHENYL)-8-OXOOCTANOIC ACID — Chemical Substance Information. [Link]
- Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. (2006).
